
5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (5-Me-7-TFM-THIQ) is a novel molecule that has recently gained attention due to its potential applications in the field of medicinal chemistry. It is a structural analogue of the neurotransmitter dopamine, and is known to possess a range of pharmacological activities, including the ability to modulate the activity of the dopamine and serotonin receptors. 5-Me-7-TFM-THIQ has been studied for its potential therapeutic applications, such as the treatment of depression, anxiety, and Parkinson’s disease.
Wissenschaftliche Forschungsanwendungen
Pharmacological Selectivity Improvement
5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, as a part of the 3-methyl-1,2,3,4-tetrahydroisoquinoline family, has been studied for its potential in improving pharmacological selectivity. Grunewald et al. (2006) explored the effects of fluorination on this compound class. They found that trifluoromethyl groups can reduce affinity for certain adrenoceptors while maintaining potency at the target site, phenylethanolamine N-methyltransferase (PNMT). This research highlights the compound's potential in creating selective pharmacological agents (Grunewald, Seim, Lu, Makboul, & Criscione, 2006).
Synthesis and Derivation
Several studies have focused on the synthesis and derivation of 1,2,3,4-tetrahydroisoquinoline derivatives, which include 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. For instance, Macháček et al. (2006) investigated the preparation of hydantoins and thiohydantoins from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This work contributes to the understanding of how various derivatives of tetrahydroisoquinoline can be synthesized and potentially utilized in different scientific applications (Macháček, Jansa, Bertolasi, & Wsól, 2006).
Biochemical Transformations
Research by Gray and Dreiding (1980) presented a novel synthesis pathway for 8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. Their study contributes to the broader understanding of biochemical transformations and synthetic pathways of tetrahydroisoquinoline compounds, which includes 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (Gray & Dreiding, 1980).
Neurochemical Studies
Niwa et al. (1987) identified tetrahydroisoquinolines, including 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, in both parkinsonian and normal human brains. Their findings suggest that these compounds could have neurochemical significance and potentially contribute to the understanding of neurological diseases like Parkinson's (Niwa, Takeda, Kaneda, Hashizume, & Nagatsu, 1987).
Eigenschaften
IUPAC Name |
5-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-7-4-9(11(12,13)14)5-8-6-15-3-2-10(7)8/h4-5,15H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDLNMJDDBMRSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCNC2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729562 |
Source


|
| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1280291-64-6 |
Source


|
| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)
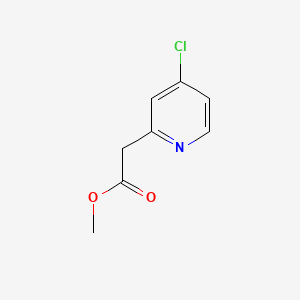
![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)
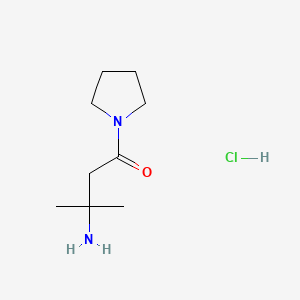
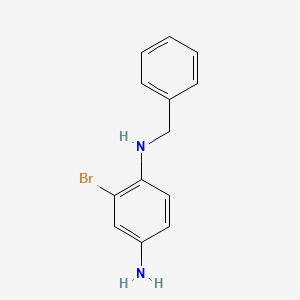
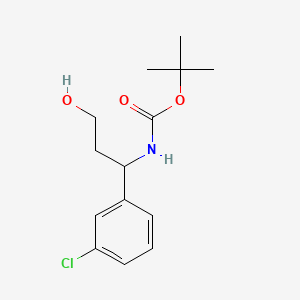
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)


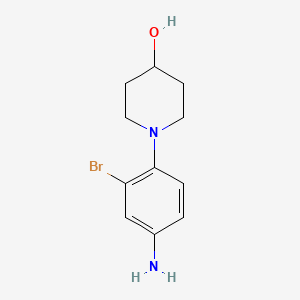
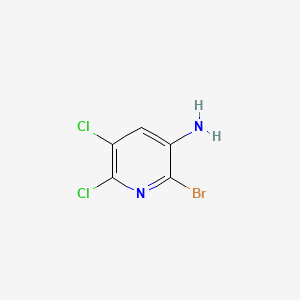
![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)
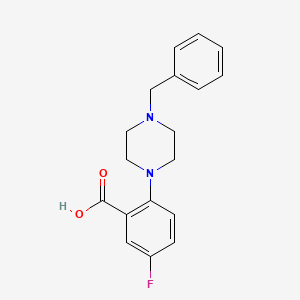
![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)